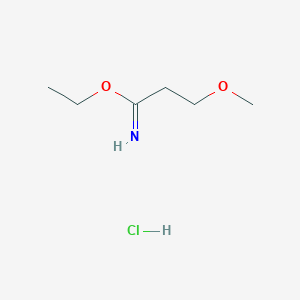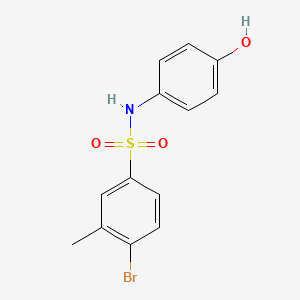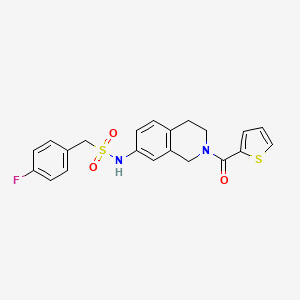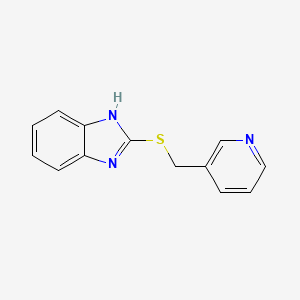
Ethyl 3-methoxypropanimidate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 3-methoxypropanimidate hydrochloride consists of 6 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom. The molecular weight is 167.63.Scientific Research Applications
Bioconjugation and DNA Crosslinking
Ethyl 3-methoxypropanimidate hydrochloride can be employed in bioconjugation strategies. One notable adaptation involves using it as a crosslinker for DNA-based bioconjugates. Researchers have developed a covalently coupled phosphoramidated single-stranded DNA (ssDNA) by modifying the conventional 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) method . This approach stabilizes the conjugate and allows specific coupling at the 5′ phosphate of ssDNA.
Gelation of Sulfated Collagen (SCol)
Ethyl 3-methoxypropanimidate hydrochloride has been used to induce gelation in SCol (sulfated collagen) systems. Anhydride bonds form between the carboxyl groups of SCol, resulting in gelation. The concentration of the SCol system can be significantly higher (e.g., 30.0 mg mL⁻¹) compared to collagen systems (typically 10 mg mL⁻¹) .
Peptide and Protein Immobilization
Researchers have explored using this compound for immobilizing peptides and proteins onto solid surfaces. It can enhance the stability of immobilized coatings, such as those used in enzyme-linked immunosorbent assay (ELISA) wells or functionalized solid supports .
Carbon Nanotubes Functionalization
Ethyl 3-methoxypropanimidate hydrochloride has been employed in creating nucleic acid-functionalized carbon nanotubes. This application combines the stability of EDC/NHS chemistry with the unique properties of carbon nanotubes .
Safety and Hazards
Future Directions
While specific future directions for Ethyl 3-methoxypropanimidate hydrochloride are not mentioned in the search results, related compounds like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide are being investigated for their thermophoretic properties, which could optimize the design of traps in microfluidic devices .
properties
IUPAC Name |
ethyl 3-methoxypropanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-9-6(7)4-5-8-2;/h7H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXONETCWAPADEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCOC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methoxypropanimidate hydrochloride | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2740664.png)
![7-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740666.png)

![4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2740670.png)
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2740672.png)
![2-Chloro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methylpropanamide](/img/structure/B2740673.png)
![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2740674.png)


![3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)


![N-(1-cyanocyclopentyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide](/img/structure/B2740685.png)
![2-[4-(Tert-butyl)phenyl]-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2740686.png)